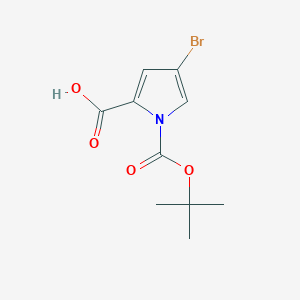
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and a carboxylic acid group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Bromination: The starting material, 1H-pyrrole-2-carboxylic acid, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Protection: The resulting 4-bromo-1H-pyrrole-2-carboxylic acid is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group at the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling Reactions: Coupling agents (e.g., EDC, DCC), solvents (e.g., dichloromethane, acetonitrile).
Major Products Formed
Substitution Reactions: Substituted pyrrole derivatives.
Deprotection Reactions: 4-Bromo-1H-pyrrole-2-carboxylic acid.
Coupling Reactions: Amides, esters, and other derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrazole-2-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-Bromo-1-(tert-butoxycarbonyl)-1H-imidazole-2-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the Boc protecting group provides stability during synthetic transformations, while the bromine atom enables further functionalization through substitution reactions.
Eigenschaften
Molekularformel |
C10H12BrNO4 |
|---|---|
Molekulargewicht |
290.11 g/mol |
IUPAC-Name |
4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h4-5H,1-3H3,(H,13,14) |
InChI-Schlüssel |
OSHOJGLVDLPUOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


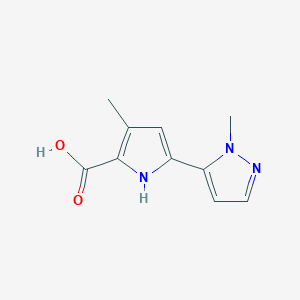
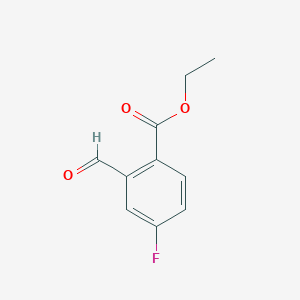


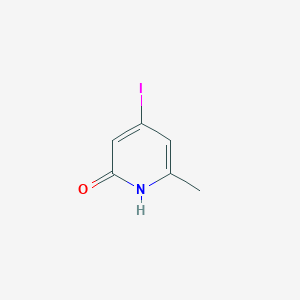

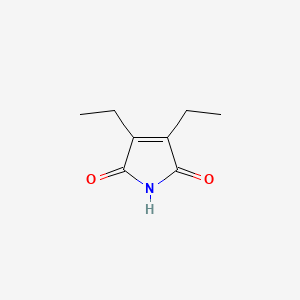
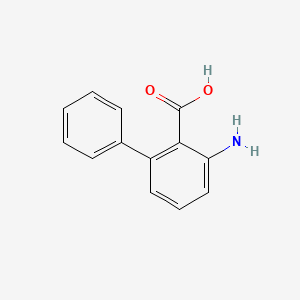

![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
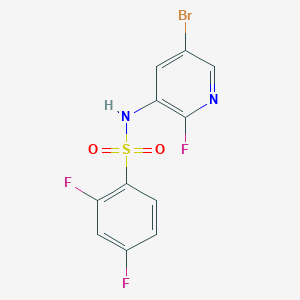
![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)

![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)
